molecular formula C15H15ClN6 B1679897 Pyraclonil CAS No. 158353-15-2

Pyraclonil

Cat. No. B1679897
CAS RN: 158353-15-2
M. Wt: 314.77 g/mol
InChI Key: IHHMUBRVTJMLQO-UHFFFAOYSA-N
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Description

Pyraclonil is a contact herbicide widely used to control weeds in paddy fields, especially in Japan . It has been registered by the U.S. Environmental Protection Agency (EPA) for use in water-seeded rice in California .


Synthesis Analysis

The synthesis of Pyraclonil involves a reaction of propane dinitrile, butyl formate, and pyridine at 60 70°C for 5 hours .


Molecular Structure Analysis

The molecular formula of Pyraclonil is C15H15ClN6 . Its average mass is 314.773 Da and its monoisotopic mass is 314.104675 Da .


Chemical Reactions Analysis

The adsorption and desorption behaviors of Pyraclonil have been studied in eight typical agricultural soils across China . The adsorption of Pyraclonil is mainly physical, and all adsorption isotherms are of type L . The adsorption and desorption constants increase with increasing soil organic matter content and cation exchange capacity, but they are not related to soil pH and clay content .


Physical And Chemical Properties Analysis

The adsorption constants of Pyraclonil range from 3.2 to 28.6 mg 1−1/n L 1/n kg −1 . Pyraclonil exhibits low adsorption in different agricultural soils, and the adsorption process is irreversible . Pyraclonil has moderate or high mobility in different agricultural soils (except phaeozems with high organic matter content) across China .

Scientific Research Applications

Herbicide in Paddy Fields

Pyraclonil is a contact herbicide widely used to control weeds in paddy fields, especially in Japan . It is effective in controlling a variety of weeds and is often used in combination with other herbicides .

Adsorption-Desorption in Agricultural Soils

Studies have investigated the adsorption and desorption behaviors of Pyraclonil in eight typical agricultural soils across China . The adsorption of Pyraclonil is mainly physical, and all adsorption isotherms are of type L . The adsorption and desorption constants increase with increasing soil organic matter content and cation exchange capacity, but they are not related to soil pH and clay content .

Environmental Risks

Pyraclonil exhibits low adsorption in different agricultural soils, and the adsorption process is irreversible . Pyraclonil has moderate or high mobility in different agricultural soils (except phaeozems with high organic matter content) across China, and Pyraclonil could be transported from soil to groundwater after its application . Therefore, Pyraclonil poses some risks to surface water and groundwater .

Degradation in Soils

The degradation rate of Pyraclonil is relatively fast and the residue period is short under the condition of flooding in paddy field . This provides a scientific basis for the rational use of Pyraclonil and its environmental safety evaluation .

Weed Control in Water-Seeded Rice

Pyraclonil is a new herbicide to control weeds in California water-seeded rice . The objectives of this research were to evaluate weed control and rice response from Pyraclonil applied alone at different timings and when applied in combinations with other herbicides .

Soil Remediation

The study of Pyraclonil’s adsorption-desorption characteristics can contribute to the remediation and management of contaminated or degraded lands . Understanding how Pyraclonil interacts with different types of soil can help in developing strategies for soil remediation .

Mechanism of Action

Target of Action

Pyraclonil is a contact herbicide widely used to control weeds in paddy fields . Its primary targets are grass, sedge, and broadleaf weeds . These weeds compete with rice plants for valuable nutrients and sunlight, potentially reducing yield if left uncontrolled .

Mode of Action

Pyraclonil works by inhibiting the protoporphyrinogen oxidase (PPO) in the target weeds . This inhibition disrupts the biochemical processes within the weeds, leading to their death .

Biochemical Pathways

It is known that the inhibition of ppo disrupts the synthesis of chlorophyll, which is essential for photosynthesis . This disruption leads to the death of the target weeds .

Pharmacokinetics

The adsorption and desorption characteristics of Pyraclonil in the soil are crucial for its bioavailability . Pyraclonil exhibits low adsorption in different agricultural soils, and the adsorption process is irreversible . The adsorption and desorption constants increase with increasing soil organic matter content and cation exchange capacity . Pyraclonil has moderate or high mobility in different agricultural soils .

Result of Action

The action of Pyraclonil results in the death of the target weeds . This allows the rice plants to grow without competition for nutrients and sunlight, potentially increasing yield .

Action Environment

The action, efficacy, and stability of Pyraclonil are influenced by environmental factors such as soil type and conditions . For example, the adsorption and desorption of Pyraclonil are affected by soil organic matter content and cation exchange capacity . Pyraclonil could be transported from soil to groundwater after its application, posing some risks to surface water and groundwater .

Future Directions

The EPA has registered two pesticide products containing the new active ingredient Pyraclonil to control weeds in water-seeded rice in California . This action furthers the goals outlined in EPA’s April 2022 ESA Workplan by identifying potential effects to listed species, implementing necessary mitigation, and initiating the consultation process with the U.S. Fish and Wildlife Service and the National Marine Fisheries Service (the Services) prior to registration .

properties

IUPAC Name

1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6/c1-3-7-20(2)15-11(9-17)10-18-22(15)14-13(16)12-6-4-5-8-21(12)19-14/h1,10H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHMUBRVTJMLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1=C(C=NN1C2=NN3CCCCC3=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057989
Record name Pyraclonil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyraclonil

CAS RN

158353-15-2
Record name Pyraclonil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158353-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyraclonil [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158353152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyraclonil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name PYRACLONIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G02KS1S2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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